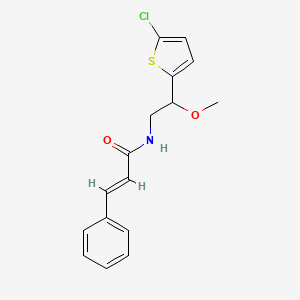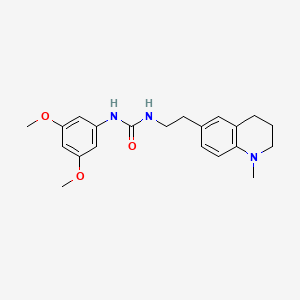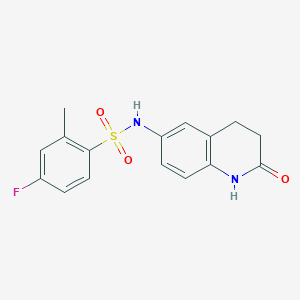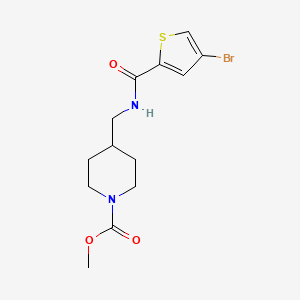![molecular formula C2Cl2O2S2 B2559031 Chloro[(chlorocarbonyl)disulfanyl]methanone CAS No. 51615-88-4](/img/structure/B2559031.png)
Chloro[(chlorocarbonyl)disulfanyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[(chlorocarbonyl)disulfanyl]methanone is an organosulfur compound. It is used in research as a reactive thiol-blocking reagent. The compound has a CAS Number of 51615-88-4 and a molecular weight of 191.06 .
Molecular Structure Analysis
The Inchi Code of Chloro[(chlorocarbonyl)disulfanyl]methanone is 1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 .Physical And Chemical Properties Analysis
Chloro[(chlorocarbonyl)disulfanyl]methanone has a molecular weight of 191.06 .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Pollutant Degradation
The study by Qi et al. (2016) highlights the activation of peroxymonosulfate (PMS) by base in advanced oxidation processes (AOPs) for the elimination of organic pollutants. This method efficiently degraded various organic pollutants, including acid orange 7 (AO7), phenol, and bisphenol A, at ambient temperatures. The activation mechanism involves radical species other than sulfate radicals, offering a novel pathway for environmental remediation efforts (Qi et al., 2016).
Removal of Organic Pollutants Using Activated Persulfate
Ghorbanian et al. (2019) evaluated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate. This system achieved higher efficiency in the degradation of 2,4-dichlorophenol compared to other systems, demonstrating the potential of using activated persulfate in the treatment of water contaminated with organic pollutants (Ghorbanian et al., 2019).
Catalyzed Persulfate Oxidation of Azo Dyes
Yang et al. (2011) investigated the oxidative degradation of azo dye acid orange 7 (AO7) in the presence of granular activated carbon and persulfate at ambient temperatures. The study found a synergistic effect in the combined system, leading to significant degradation of AO7. This research suggests the utility of catalyzed persulfate oxidation in dye degradation, relevant to textile wastewater treatment (Yang et al., 2011).
Electrochemical Studies on Methanol Dissociation
Sun and Clavilier (1987) explored the self-poisoning phenomenon in the electrocatalytic oxidation of small organic molecules, focusing on the intermediate, or "poison," formed from methanol dissociation on platinum surfaces. Their findings on the structure-dependent formation and oxidation of this poison contribute to a better understanding of electrocatalysis, potentially influencing the development of more efficient catalytic systems (Sun & Clavilier, 1987).
Synthesis and Reactivity of Organic Sulfur Compounds
KobayashiMichio and TeraoMiki (1966) studied the reactions of arylsulfinic acid salts with alkyl chlorocarbonates, revealing insights into the synthesis of alkyl sulfinates. This work underscores the complexity and potential of organic sulfur compounds in synthetic chemistry, which might parallel the reactivity and applications of Chloro[(chlorocarbonyl)disulfanyl]methanone in related contexts (KobayashiMichio & TeraoMiki, 1966).
Eigenschaften
IUPAC Name |
S-carbonochloridoylsulfanyl chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMEXDXARPDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(SSC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(chlorocarbonyl)disulfanyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)

![N-[(2-Methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2558951.png)
![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)

